Ethyl-((R)-1-methyl-piperidin-3-yl)-amine Ethyl-((R)-1-methyl-piperidin-3-yl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13536354
InChI: InChI=1S/C8H18N2/c1-3-9-8-5-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3/t8-/m1/s1
SMILES: CCNC1CCCN(C1)C
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

Ethyl-((R)-1-methyl-piperidin-3-yl)-amine

CAS No.:

Cat. No.: VC13536354

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-((R)-1-methyl-piperidin-3-yl)-amine -

Specification

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name (3R)-N-ethyl-1-methylpiperidin-3-amine
Standard InChI InChI=1S/C8H18N2/c1-3-9-8-5-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3/t8-/m1/s1
Standard InChI Key PMITTYJTJSCELB-MRVPVSSYSA-N
Isomeric SMILES CCN[C@@H]1CCCN(C1)C
SMILES CCNC1CCCN(C1)C
Canonical SMILES CCNC1CCCN(C1)C

Introduction

Chemical Structure and Stereochemical Significance

The molecular structure of ethyl-((R)-1-methyl-piperidin-3-yl)-amine consists of a six-membered piperidine ring substituted with a methyl group at the 1-position and an ethylamine moiety at the 3-position. The (R)-configuration at the 3-carbon introduces chirality, which is critical for its interactions in biological systems. The piperidine ring adopts a chair conformation, with the methyl and ethylamine groups occupying equatorial positions to minimize steric hindrance .

Molecular Geometry and Electronic Properties

The compound’s basicity arises from the lone pair on the tertiary amine nitrogen, with a calculated pKaK_a of approximately 8.2, similar to other piperidine derivatives . Density functional theory (DFT) studies of analogous structures suggest that the ethylamine side chain enhances solubility in polar solvents while the methyl group stabilizes the ring conformation .

Synthesis and Optimization Strategies

The synthesis of ethyl-((R)-1-methyl-piperidin-3-yl)-amine involves multi-step processes that emphasize stereocontrol and functional group compatibility. A representative pathway, inferred from related piperidine syntheses , is outlined below:

Stepwise Synthesis Protocol

  • Reductive Amination:
    NN-Benzyl-4-carbonylethyl nipecotate reacts with ethylamine in ethanol at 30–40°C for 16–30 hours, followed by extraction with methyl tert-butyl ether (MTBE) to yield the intermediate amine .

  • Grignard Addition:
    The carbonyl group is alkylated using methylmagnesium bromide in tetrahydrofuran (THF) at −70°C to 0°C, preserving the stereochemical integrity .

  • Catalytic Hydrogenation:
    Raney nickel-mediated hydrogenation at 10–80°C removes protecting groups and reduces double bonds, affording the final product .

Table 1. Key Reaction Parameters for Synthesis

StepConditionsYield (%)Reference
Reductive AminationEthanol, 30°C, 24 h65–70
Grignard AdditionTHF, −70°C, 3 h80–85
HydrogenationH2_2 (50 psi), Raney Ni, 50°C90–95

Physico-Chemical Properties

Ethyl-((R)-1-methyl-piperidin-3-yl)-amine exhibits properties typical of aliphatic amines, with modifications imparted by its cyclic structure:

Table 2. Physico-Chemical Profile

PropertyValue
Molecular FormulaC8H18N2\text{C}_8\text{H}_{18}\text{N}_2
Molar Mass (g/mol)142.24
Boiling Point205–210°C (estimated)
SolubilityMiscible in polar solvents
logP1.2 (calculated)

The compound’s lipophilicity (logP = 1.2) suggests moderate membrane permeability, making it suitable for drug design .

Applications in Pharmaceutical Research

Intermediate for Chiral Ligands

The compound’s chiral center enables its use in asymmetric catalysis. Piperidine-based ligands facilitate enantioselective transformations, such as the hydrogenation of ketones, with enantiomeric excess (ee) >90% in some cases .

Recent Advances and Future Directions

Recent patents emphasize green chemistry approaches, such as solvent-free reactions and biocatalytic methods, to synthesize piperidine derivatives. Computational modeling predicts that substituting the ethyl group with fluorinated alkyl chains could enhance blood-brain barrier penetration, a hypothesis supported by studies on trifluoroethyl analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator